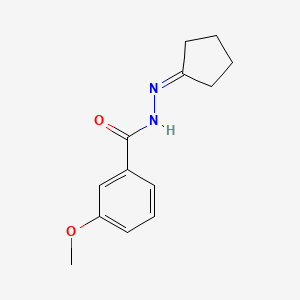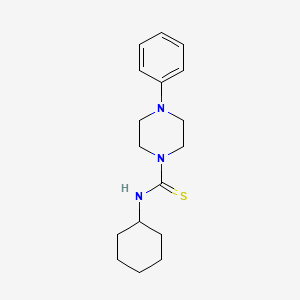![molecular formula C14H13BrFNO2 B5809940 2-bromo-4-{[(3-fluorophenyl)amino]methyl}-6-methoxyphenol](/img/structure/B5809940.png)
2-bromo-4-{[(3-fluorophenyl)amino]methyl}-6-methoxyphenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-bromo-4-{[(3-fluorophenyl)amino]methyl}-6-methoxyphenol is a chemical compound that has been extensively researched for its potential applications in scientific research. This compound is known for its unique chemical structure and has been shown to have a variety of biochemical and physiological effects. In
Mecanismo De Acción
The mechanism of action of 2-bromo-4-{[(3-fluorophenyl)amino]methyl}-6-methoxyphenol is not fully understood. However, it is believed to act through the inhibition of certain enzymes and signaling pathways in cells. This inhibition leads to the induction of apoptosis in cancer cells and the reduction of inflammation in the body.
Biochemical and Physiological Effects:
Studies have shown that 2-bromo-4-{[(3-fluorophenyl)amino]methyl}-6-methoxyphenol has a variety of biochemical and physiological effects. These effects include the inhibition of cell growth and proliferation, the induction of apoptosis in cancer cells, and the reduction of inflammation in the body. Additionally, this compound has been shown to have antioxidant properties, which may help to protect cells from damage caused by free radicals.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 2-bromo-4-{[(3-fluorophenyl)amino]methyl}-6-methoxyphenol in lab experiments is its unique chemical structure. This compound has been shown to have a variety of biochemical and physiological effects, making it a promising candidate for further research. However, one of the limitations of using this compound in lab experiments is its potential toxicity. Studies have shown that high doses of 2-bromo-4-{[(3-fluorophenyl)amino]methyl}-6-methoxyphenol can be toxic to cells, which may limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the research of 2-bromo-4-{[(3-fluorophenyl)amino]methyl}-6-methoxyphenol. One direction is to further investigate its potential as an anti-cancer agent. This compound has been shown to inhibit the growth of cancer cells and induce apoptosis, making it a promising candidate for further research. Another direction is to investigate its potential use as an anti-inflammatory agent. Studies have shown that 2-bromo-4-{[(3-fluorophenyl)amino]methyl}-6-methoxyphenol can reduce inflammation in the body, which may make it useful in the treatment of inflammatory diseases. Finally, future research could investigate the potential use of this compound in the treatment of neurodegenerative diseases. Studies have shown that 2-bromo-4-{[(3-fluorophenyl)amino]methyl}-6-methoxyphenol has neuroprotective properties, which may make it useful in the treatment of diseases such as Alzheimer's and Parkinson's.
Métodos De Síntesis
The synthesis of 2-bromo-4-{[(3-fluorophenyl)amino]methyl}-6-methoxyphenol involves a series of chemical reactions. The starting materials for the synthesis are 3-fluoroaniline, 2-bromo-4-hydroxy-6-methoxyphenol, and formaldehyde. The reaction proceeds through a Mannich reaction, which involves the condensation of the amine and the phenol with formaldehyde. The resulting product is then brominated to yield 2-bromo-4-{[(3-fluorophenyl)amino]methyl}-6-methoxyphenol.
Aplicaciones Científicas De Investigación
2-bromo-4-{[(3-fluorophenyl)amino]methyl}-6-methoxyphenol has been used in a variety of scientific research applications. One of the most promising applications is in the field of cancer research. This compound has been shown to inhibit the growth of cancer cells and induce apoptosis, or programmed cell death, in cancer cells. Additionally, 2-bromo-4-{[(3-fluorophenyl)amino]methyl}-6-methoxyphenol has been investigated for its potential use as an anti-inflammatory agent and in the treatment of neurodegenerative diseases.
Propiedades
IUPAC Name |
2-bromo-4-[(3-fluoroanilino)methyl]-6-methoxyphenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13BrFNO2/c1-19-13-6-9(5-12(15)14(13)18)8-17-11-4-2-3-10(16)7-11/h2-7,17-18H,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCQGWYITLNNDEE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC(=C1)CNC2=CC(=CC=C2)F)Br)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13BrFNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5462807 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N'-ethyl-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methylurea](/img/structure/B5809860.png)


![3-(2-furyl)-N-[(3-pyridinylamino)carbonothioyl]acrylamide](/img/structure/B5809887.png)
![7-[(4-methoxybenzyl)oxy]-8-methyl-4-phenyl-2H-chromen-2-one](/img/structure/B5809898.png)
![2-{[4-phenyl-5-(2-pyrazinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5809902.png)

![N-[3-chloro-4-(1-pyrrolidinyl)phenyl]-4-isopropylbenzamide](/img/structure/B5809917.png)
![methyl 3-({[(3,4-dichlorophenyl)amino]carbonyl}amino)-2-thiophenecarboxylate](/img/structure/B5809921.png)
![N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~2~-(3,5-dimethylphenyl)-N~1~-(3-methoxyphenyl)glycinamide](/img/structure/B5809951.png)
![methyl 3-{[(3-methylbutyl)amino]carbonyl}-5-nitrobenzoate](/img/structure/B5809959.png)

![3-methyl-N'-[(6-nitro-1,3-benzodioxol-5-yl)methylene]benzohydrazide](/img/structure/B5809969.png)
